molecular formula C11H14O4 B083403 Ethyl (2-methoxyphenoxy)acetate CAS No. 13078-21-2

Ethyl (2-methoxyphenoxy)acetate

Cat. No. B083403
CAS RN: 13078-21-2
M. Wt: 210.23 g/mol
InChI Key: BZCGGCRVJFWCIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (2-methoxyphenoxy)acetate-related compounds involves a series of chemical reactions designed to create complex molecules from simpler ones. An efficient method for synthesizing ethyl-2-(4-aminophenoxy)acetate, a related compound, has been described through alkylation followed by selective reduction. This process yields very pure crystals characterized by various spectroscopic methods, affirming the feasibility of producing related esters in a straightforward manner (Altowyan et al., 2022).

Molecular Structure Analysis

Understanding the molecular structure of ethyl (2-methoxyphenoxy)acetate and related compounds is crucial for their application in various chemical reactions. X-ray crystallography has been extensively used to determine the precise molecular geometry, revealing that such compounds can crystallize in specific systems and exhibit distinct non-covalent interactions which are significant for molecular packing (M. Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl (2-methoxyphenoxy)acetate participates in numerous chemical reactions, reflecting its reactivity and functional versatility. For instance, the interaction with hydrazine hydrate leads to products like 2-(4-methoxyphenoxy)acetohydrazide, showcasing its capacity to engage in nucleophilic substitution reactions (Gang Liu & Jie Gao, 2012). Additionally, its involvement in catalyzed reactions indicates a broader reactivity profile essential for synthetic applications (E. Taylor & H. Davies, 1983).

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : The synthesis of similar compounds, like 2-(4-Methoxyphenoxy)acetohydrazide, has been reported, which involved the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol. This study also provided insights into the crystal structure of the synthesized compound (Liu & Gao, 2012).

  • Metabolite Detection : Ethyl (2-methoxyphenoxy)acetate-like compounds have been identified as metabolites in various biological studies. For example, trichlorinated phenols, similar in structure to Ethyl (2-methoxyphenoxy)acetate, were detected as novel metabolites in the ethyl acetate extract from the culture medium of the Basidiomycete, Hypholoma elongatum (Swarts et al., 1998).

  • Neurological Research : Compounds structurally related to Ethyl (2-methoxyphenoxy)acetate have been synthesized for neurological research. For instance, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride aimed to study its effects on learning and memory in mice (Jiang, 2006).

  • Natural Product Isolation and Identification : The isolation and identification of natural products from various sources, such as the roots and rhizomes of Notopterygium incisum, have been conducted using similar extraction methods involving ethyl acetate, highlighting the potential for discovering novel compounds (Kou et al., 2010).

  • Analytical Chemistry Applications : The use of ethyl acetate in gas-liquid chromatography for studying phenol oxidase highlights its role in analytical chemistry, particularly in monitoring volatile phenolic and catecholic substrates (Garrett & Underwood, 1977).

  • Antioxidant Activity Evaluation : The ethyl acetate extracts of various plants have been evaluated for antioxidant activity, demonstrating the potential of such extracts in discovering new antioxidant agents (Aminah et al., 2018).

Safety And Hazards

Ethyl (2-methoxyphenoxy)acetate is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCGGCRVJFWCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156737
Record name Ethyl (2-methoxyphenoxy)acetate
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-methoxyphenoxy)acetate

CAS RN

13078-21-2
Record name Acetic acid, 2-(2-methoxyphenoxy)-, ethyl ester
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Record name Ethyl (2-methoxyphenoxy)acetate
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Record name Ethyl (2-methoxyphenoxy)acetate
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Record name Ethyl (2-methoxyphenoxy)acetate
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Record name Ethyl (2-methoxyphenoxy)acetate
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Synthesis routes and methods

Procedure details

A mixture of 2-methoxyphenol (11.3 g), potassium carbonate (25 g), ethyl bromoacetate (12 ml), and acetone (113 ml) was heated under reflux for 4 hours. After cooling to the room temperature, the mixture was filtered and the solvent was distilled off under reduced pressure from the filtrate. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give Compound IIbd-a (17 g, 91%) as a pale-yellow oily substance.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
F Nakatsubo, K Sato, T Higuchi - 1975 - degruyter.com
… The key step of this synthetic method was the condensation reaction between ethyl 2-methoxyphenoxy acetate (4) and benzyl vanillin (5). At this step, lithium diisopropyl amide was …
Number of citations: 131 www.degruyter.com
F Nakatsubo, K Sato, T Higuchi - Holzforschung, 1975 - hero.epa.gov
… The key step of this synthetic method was the condensation reaction between ethyl 2-methoxyphenoxy acetate (4) and benzyl vanillin (5). At this step, lithium diisopropyl amide was …
Number of citations: 0 hero.epa.gov
J Buendia, J Mottweiler, C Bolm - Chemistry–A European …, 2011 - Wiley Online Library
A gram‐scale synthetic access to diastereomerically pure dilignol β‐O‐4 type model compounds, which represent valuable candidates for studies of lignin cleavage and valorization, is …
R Katahira, H Kamitakahara… - Journal of …, 2003 - jwoodscience.springeropen.com
… the condensation reaction of ethyl 2methoxyphenoxy acetate and vanillin was developed by … , which is produced from ethyl 2-methoxyphenoxy acetate in the presence of lithium …
Number of citations: 7 jwoodscience.springeropen.com
K Itoh, M Sumimoto, S Tachibana - Sen'i Gakkaishi, 1993 - jstage.jst.go.jp
… According to the method of Nakatsubo and others (14) , condensation reaction of compound (6) with ethyl 2-methoxyphenoxy acetate (7) yielded the condensation product (8), which …
Number of citations: 9 www.jstage.jst.go.jp
H Kim, J Ralph, F Lu, G Pilate, JC Leplé, B Pollet… - Journal of Biological …, 2002 - ASBMB
… Syringaldehyde benzyl ether and ethyl 2-methoxyphenoxy acetate were dried under vacuum overnight. … Ethyl 2-methoxyphenoxy acetate (2.39 g, 11 mmol) was dissolved in anhydrous …
Number of citations: 94 www.jbc.org
F Nakatsubo, T Higuchi - Wood research: bulletin of …, 1975 - repository.kulib.kyoto-u.ac.jp
… model compound of arylglycerol-,Baryl ether structure in lignin was synthesized in high yield by the condensation reaction between benzyl vanillin and ethyl 2-methoxyphenoxy acetate …
Number of citations: 11 repository.kulib.kyoto-u.ac.jp
F NAKATSUBO, T HIGUCHI - Citeseer
… model compound of arylglycerol-,Baryl ether structure in lignin was synthesized in high yield by the condensation reaction between benzyl vanillin and ethyl 2-methoxyphenoxy acetate …
Number of citations: 3 citeseerx.ist.psu.edu
VL Pardini, CZ Smith, JHP Utley… - The Journal of …, 1991 - ACS Publications
Conclusions. Machine recognition of conformational pictures is possible. The problem is complicated by several features, foremost of which is the iconic nature of some structural …
Number of citations: 107 pubs.acs.org
J Mottweiler - 2016 - core.ac.uk
Biomass is defined as organic material that was produced by photosynthesis. Annually 170 billion metric tons are generated by nature.[1] Among the different types of biomass …
Number of citations: 3 core.ac.uk

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